2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

Catalog No.
S1525754
CAS No.
189955-79-1
M.F
C11H13BrO3S
M. Wt
305.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-pr...

CAS Number

189955-79-1

Product Name

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

IUPAC Name

2-bromo-2-methyl-1-(4-methylsulfonylphenyl)propan-1-one

Molecular Formula

C11H13BrO3S

Molecular Weight

305.19 g/mol

InChI

InChI=1S/C11H13BrO3S/c1-11(2,12)10(13)8-4-6-9(7-5-8)16(3,14)15/h4-7H,1-3H3

InChI Key

XYJYOXRPGNOGEP-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)Br

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)Br

Synthesis:

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone is a known intermediate in the synthesis of other compounds with potential applications in various scientific fields. A study by Zhao et al. (2010) describes its use as a key intermediate for the preparation of 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-propanone, which exhibits UV-initiating properties [].

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone is an organic compound characterized by the molecular formula C11H13BrO3S and a molecular weight of 305.19 g/mol. This compound is a brominated derivative of a phenylpropanone, featuring a methylsulfonyl group attached to the para position of the phenyl ring. Its structure includes a bromo group at the second carbon and a methyl group at the same carbon, making it a unique member of the β-aryl-β-mercapto ketones class .

There is no scientific literature available on the mechanism of action of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone. This suggests the compound has not been explored in biological systems or for any specific applications.

  • Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Ketones: Depending on the specific structure, ketones can have varying degrees of toxicity.
Involving 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone include:

  • Bromination: The compound can undergo further bromination reactions, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield various derivatives.
  • Coupling Reactions: It can participate in coupling reactions with benzene sulfonamide in the presence of copper (I) iodide, forming N-aryl sulfonamides, indicating its potential for covalent bonding with biological targets .

Research into the biological activity of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone has shown promising results:

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in this area.
  • Anticancer Potential: The unique structure may contribute to its effectiveness in targeting cancer cells, although specific mechanisms and efficacy require more detailed studies .

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone typically involves:

  • Starting Material: The synthesis begins with 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone.
  • Bromination Process: The compound is treated with bromine or N-bromosuccinimide in solvents such as chloroform or dichloromethane. The reaction is performed under mild conditions (room temperature or slightly elevated temperatures) to ensure complete bromination .

Industrial Production Methods

In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to optimize yield and purity during the bromination process. This enhances efficiency and scalability compared to traditional batch methods .

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biomedical Research: The compound is explored for its potential use in drug development due to its unique chemical properties.
  • Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials within industrial contexts .

Studies on the interactions of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone indicate that it may interact with various biological targets through covalent bonding mechanisms. Its functional groups allow it to engage in diverse biochemical pathways, which could lead to significant therapeutic applications, particularly in treating diseases like cancer and inflammation .

Several compounds share structural similarities with 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-1-[4-(methylthio)phenyl]-2-propanoneContains a methylthio group instead of methylsulfonylPotentially different biological activity due to sulfur variation
4-BromoacetophenoneBromine at para position on acetophenoneSimpler structure; less functional diversity
3-Bromo-4-methylacetophenoneBromine at meta position on acetophenoneDifferent reactivity patterns due to substitution position

These compounds highlight the uniqueness of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone through its specific functional groups and potential applications in medicinal chemistry .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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